Isomer-Dependent Odor Threshold: (−)-cis-Rose Oxide vs. Racemic Rose Oxide and Key Rose Aroma Compounds
The odor detection threshold of (−)-cis-rose oxide is 0.5 ppb (0.5 µg/L) in air, making it 100-fold more potent than racemic rose oxide, which has a reported threshold of 50 ppb [1]. Compared against other principal rose aroma compounds, (−)-cis-rose oxide threshold is 20-fold lower than citronellol (10 µg/L), 15-fold lower than geraniol (7.5 µg/L), 12-fold lower than linalool (6 µg/L), and 600-fold lower than nerol (300 µg/L) [2]. This means that equivalent olfactory impact can be achieved with a 12- to 600-fold lower concentration of (−)-cis-rose oxide relative to these alternatives, directly enabling lower use levels, reduced formulation cost per unit of fragrance intensity, and minimized potential for skin sensitization at lower doses.
| Evidence Dimension | Odor detection threshold (µg/L or ppb) |
|---|---|
| Target Compound Data | 0.5 ppb (0.5 µg/L) for (−)-cis-rose oxide |
| Comparator Or Baseline | Racemic rose oxide: 50 ppb; Citronellol: 10 µg/L; Geraniol: 7.5 µg/L; Linalool: 6 µg/L; Nerol: 300 µg/L; α-Terpineol: 330 µg/L |
| Quantified Difference | 100-fold lower than racemic rose oxide; 12–20-fold lower than citronellol and geraniol; 600-fold lower than nerol |
| Conditions | Odor detection threshold in air (ppb) or water (µg/L); data compiled from peer-reviewed reference texts and commercial technical documentation |
Why This Matters
Selecting (−)-cis-rose oxide or high-cis grades over racemic material and over alternative rose compounds enables formulators to achieve equivalent or superior fragrance intensity at substantially reduced dose, lowering both raw material cost-in-use and consumer exposure.
- [1] Wikipedia contributors. Rose oxide. Wikipedia, The Free Encyclopedia. 'Only the (−)-cis isomer (odor threshold 0.5 ppb) is responsible for the typical rose (floral green) fragrance.' Citing: Dieter Martinetz und Roland Hartwig: Taschenlehrbuch der Riechstoffe: ein Lexikon von A–Z. Verlag Harri Deutsch, 1998. View Source
- [2] Belitz, H.-D., Grosch, W., Schieberle, P. (2009). Food Chemistry, 4th Edition. Table 5.34: Sensory properties of some terpenes. Odor thresholds (µg/kg, water): Citronellol 10, Geraniol 7.5, Linalool 6, cis-Rose oxide 0.1, α-Terpineol 330, Nerol 300. Springer. View Source
